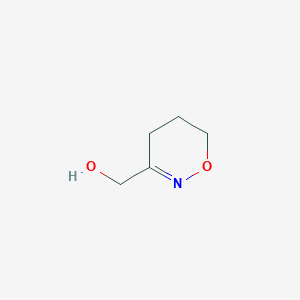

(5,6-dihydro-4H-1,2-oxazin-3-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

5,6-dihydro-4H-oxazin-3-ylmethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c7-4-5-2-1-3-8-6-5/h7H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUHDBWRMZOYZEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NOC1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Stereochemical Considerations in 5,6 Dihydro 4h 1,2 Oxazine Chemistry

Mechanistic Investigations of N-O Bond Cleavage Reactions

The cleavage of the relatively weak N-O bond is a characteristic and synthetically useful transformation of 5,6-dihydro-4H-1,2-oxazines and their derivatives. This process is often the initial step in various reductive and rearrangement reactions, leading to the formation of valuable acyclic or alternative heterocyclic structures.

Catalytic hydrogenation is a primary method for the reductive transformation of the 5,6-dihydro-4H-1,2-oxazine ring. A crucial aspect of this process is the initial cleavage of the N-O bond, which leads to the formation of imine intermediates. researchgate.net For instance, the catalytic hydrogenation of [(5,6-dihydro-4H-1,2-oxazin-3-yl)methyl]malonates over Raney nickel initiates with the hydrogenolysis of the N-O bond. researchgate.net This cleavage generates a transient γ-hydroxy imine, which serves as a key intermediate for subsequent intramolecular reactions. researchgate.netresearchgate.net

This mechanistic pathway has been further explored in the hydrogenation of methyl 2-(5,6-dihydro-4H-1,2-oxazin-3-yl)acetates. researchgate.net The reaction is proposed to proceed through an initial N–O bond cleavage, which dictates the nature of the final products. researchgate.net The resulting imine or enamine intermediates can then undergo further reduction or cyclization, depending on the reaction conditions and the substitution pattern of the oxazine (B8389632) ring. researchgate.net These studies underscore that the formation of imine intermediates is a fundamental mechanistic step in the catalytic hydrogenation of this class of heterocycles. researchgate.net

Stereoselective Transformations Involving 5,6-Dihydro-4H-1,2-Oxazine Substrates

The stereochemistry of the 5,6-dihydro-4H-1,2-oxazine ring can be precisely controlled and manipulated, making it a valuable chiral building block in organic synthesis. Stereoselectivity is a key consideration in reductions of the C=N bond, annulation reactions, and substitution processes at adjacent carbon atoms.

Stereoselective Reduction of the C=N Bond

The C=N double bond within the 5,6-dihydro-4H-1,2-oxazine ring can be reduced stereoselectively to afford 3,4,5,6-tetrahydro-2H-1,2-oxazines. The choice of reducing agent and reaction conditions plays a critical role in controlling the stereochemical outcome. For example, the reduction of substituted 5,6-dihydro-4H-1,2-oxazines using sodium cyanoborohydride in acetic acid provides a method for preparing the corresponding tetrahydro-1,2-oxazines. researchgate.net The stereochemistry of this reduction step is a crucial element in multi-step synthetic sequences. researchgate.net In the synthesis of analogues of the antidepressant Rolipram, a stereoselective two-step reduction of the oximino fragment in functionalized 5,6-dihydro-4H-1,2-oxazines is a key transformation. researchgate.net

Diastereoselective Control in Annulation Reactions

Annulation reactions involving 5,6-dihydro-4H-1,2-oxazine derivatives can proceed with a high degree of diastereoselectivity. mdpi.com A notable example is the rhodium(II)-catalyzed [3+3]-annulation of cyclic nitronates (5,6-dihydro-4H-1,2-oxazine N-oxides) with vinyl diazoacetates. mdpi.comresearchgate.net This reaction produces bicyclic unsaturated nitroso acetals, specifically 4a,5,6,7-tetrahydro-2H- mdpi.comresearchgate.netoxazino[2,3-b] mdpi.comresearchgate.netoxazines, in good yields and with excellent diastereoselectivity. mdpi.comresearchgate.net The optimization of reaction conditions, such as the use of Rh(II) octanoate (B1194180) as a catalyst in THF at room temperature, is crucial for achieving this high level of stereocontrol. mdpi.comresearchgate.net

Similarly, subjecting dihydro-4H-1,2-oxazines to cycloaddition with a cyclopropane (B1198618) diester allows for the diastereoselective synthesis of hexahydro-2H-pyrrolo[1,2-b] mdpi.comresearchgate.netoxazine derivatives. acs.org

Table 1: Diastereoselective Annulation of 5,6-Dihydro-4H-1,2-Oxazine N-Oxides

| Catalyst | Solvent | Temperature | Yield | Diastereoselectivity | Product Type | Reference |

| Rh(II) octanoate | THF | Room Temp. | Good | Excellent | Bicyclic Nitroso Acetals | mdpi.com, researchgate.net |

Ring Contraction and Expansion Pathways

Beyond N-O bond cleavage and substitution, the 5,6-dihydro-4H-1,2-oxazine skeleton can undergo ring contraction and participate in ring expansion pathways, further highlighting its synthetic versatility.

Ring contraction of 1,2-oxazine derivatives can be induced under various conditions. For example, bicyclic nitroso acetals formed from the [3+3]-annulation of 5,6-dihydro-4H-1,2-oxazine N-oxides can undergo a base-promoted ring contraction. mdpi.com The use of DBU in the presence of an alcohol facilitates the transformation of the unsaturated oxazine ring into a pyrrole (B145914) ring, yielding pyrrolo[1,2-b]oxazine derivatives. mdpi.com In other systems, 6-siloxy-substituted 5,6-dihydro-4H-1,2-oxazines have been shown to undergo deoxygenating ring contraction to form di- and trisubstituted pyrroles using molybdenum hexacarbonyl. researchgate.net Another reductive ring contraction pathway for these 6-siloxy derivatives can be induced by diisobutylaluminum hydride (DIBAH) to furnish N-hydroxypyrrolidine derivatives or nitrones. researchgate.net

Additionally, 5,6-dihydro-4H-1,2,4,5-oxatriazines, which contain a related dihydro-oxazine core structure, undergo thermally or acid-catalyzed ring contraction to form 1H-1,2,4-triazoles through the elimination of water. clockss.org The proposed mechanism involves a ring-opening to a transient acyclic hydrazonoxime intermediate, which then undergoes dehydrative cyclization, driven by the formation of the aromatic triazole product. clockss.org

Conversely, ring expansion reactions serve as a method for the synthesis of the dihydro-4H-1,2-oxazine ring itself. A Cloke–Wilson-type ring expansion of aryl-substituted cyclopropane carbaldehydes with hydroxylamine (B1172632) salt provides a convenient, additive-free route to these heterocycles. acs.org

Conversion of 1,2-Oxazines to Pyrrole Derivatives

The transformation of the six-membered 1,2-oxazine ring into a five-membered pyrrole ring represents a synthetically valuable deoxygenating ring contraction. This conversion can be effectively achieved using transition metal carbonyls. Specifically, 6-siloxy-substituted 5,6-dihydro-4H-1,2-oxazines react with molybdenum hexacarbonyl [Mo(CO)₆] to yield substituted pyrroles. researchgate.netsci-hub.se This reaction proceeds through a mechanism involving the cleavage of the weak N-O bond and subsequent rearrangement to form the aromatic pyrrole core. researchgate.net

Under basic conditions, related bicyclic systems derived from 1,2-oxazines can also undergo ring contraction to form pyrrole-annulated products. mdpi.com These methods highlight the utility of the 1,2-oxazine core as a latent pyrrole precursor, accessible through controlled reaction conditions.

Table 1: Conversion of 1,2-Oxazines to Pyrroles

| Starting Material Type | Reagent/Condition | Product Type | Reference |

|---|---|---|---|

| 6-Siloxy-substituted 5,6-dihydro-4H-1,2-oxazine | Molybdenum Hexacarbonyl [Mo(CO)₆] | Substituted Pyrrole | researchgate.netsci-hub.se |

| Bicyclic Unsaturated Nitroso Acetals | DBU and Alcohol | Oxazine-annulated Pyrrole | mdpi.com |

Reductive Contraction of the 1,2-Oxazine Ring

The N-O bond in 5,6-dihydro-4H-1,2-oxazines is susceptible to reductive cleavage, which can trigger a ring contraction to form five-membered nitrogen heterocycles like pyrrolidines. fu-berlin.de The outcome of the reduction is highly dependent on the reducing agent employed and the substitution pattern of the oxazine ring. researchgate.net

A notable example is the reaction of 6-siloxy-substituted 1,2-oxazines with Diisobutylaluminum hydride (DIBAH), which induces a reductive ring contraction to afford N-hydroxypyrrolidine derivatives. researchgate.net In contrast, using sodium borohydride (B1222165) (NaBH₄) on the same substrates leads to the formation of 4-hydroxy ketoximes without ring contraction. researchgate.net Furthermore, catalytic hydrogenolysis can lead to either acyclic amino alcohols or proline derivatives, demonstrating the diverse pathways available through reduction. researchgate.net For C-3 functionalized oxazines, such as [(5,6-dihydro-4H-1,2-oxazin-3-yl)methyl]malonates, a stereoselective two-step reduction can yield substituted pyrrolidin-2-ones. researchgate.net

Table 2: Reductive Transformations of 1,2-Oxazines

| Starting Material Type | Reducing Agent | Product | Reference |

|---|---|---|---|

| 6-Siloxy-substituted 1,2-oxazine | Diisobutylaluminum hydride (DIBAH) | N-Hydroxypyrrolidine derivative | researchgate.net |

| 6-Siloxy-substituted 1,2-oxazine | Sodium Borohydride (NaBH₄) | 4-Hydroxy ketoxime | researchgate.net |

| Generic 1,2-oxazine | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Acyclic amine or Proline derivative | researchgate.net |

| [(5,6-dihydro-4H-1,2-oxazin-3-yl)methyl]malonates | Two-step reduction (e.g., NaBH₃CN) | 5-(3-hydroxypropyl)pyrrolidin-2-one | researchgate.net |

Fragmentation via Retro-[4+2]-Cycloaddition

The 5,6-dihydro-4H-1,2-oxazine ring is formed through a hetero-Diels-Alder, or [4+2]-cycloaddition, reaction. Consequently, under certain conditions, it can undergo the reverse reaction, a retro-[4+2]-cycloaddition, also known as a cycloreversion. clockss.org This fragmentation pathway breaks the six-membered ring into its constituent components.

Upon deprotonation, a 5,6-dihydro-2H-1,2-oxazine can undergo a [4+2] cycloreversion to generate an aldehyde and an imine. clockss.org This process is a key degradation pathway for this heterocyclic system. In some cases, particularly with bicyclic 1,2-oxazines, acid-catalyzed fragmentation can occur, leading to products such as α-methylenecycloalkanones. researchgate.net The propensity for this fragmentation is a critical consideration in the synthesis and manipulation of molecules containing the 1,2-oxazine core.

Table 3: Fragmentation of 1,2-Oxazines

| Starting Material Type | Condition | Fragmentation Products | Reference |

|---|---|---|---|

| 5,6-Dihydro-2H-1,2-oxazine | Deprotonation / Thermal | Aldehyde and Imine | clockss.org |

| Bicyclic 1,2-oxazine | Acid-catalyzed | α-Methylenecycloalkanone | researchgate.net |

Spectroscopic Characterization Methodologies for 5,6 Dihydro 4h 1,2 Oxazin 3 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of (5,6-dihydro-4H-1,2-oxazin-3-yl)methanol and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity.

Proton NMR (¹H NMR) spectroscopy is fundamental in determining the number, environment, and spatial relationships of protons within a molecule. For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the dihydro-oxazine ring and the hydroxymethyl substituent.

The protons on the heterocyclic ring (at positions 4, 5, and 6) would typically appear as multiplets in the upfield region of the spectrum, generally between δ 1.5 and 4.5 ppm. The specific chemical shifts and coupling patterns are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms. The protons at C4, being adjacent to the nitrogen atom, are expected to resonate at a lower field compared to the protons at C5 and C6. The methylene (B1212753) protons of the hydroxymethyl group (-CH₂OH) would likely produce a singlet or a doublet, depending on the coupling with the hydroxyl proton, typically in the range of δ 3.5 to 4.5 ppm. The hydroxyl proton (-OH) itself usually appears as a broad singlet, the chemical shift of which can vary depending on the solvent, concentration, and temperature. In some cases, this signal can be exchanged with D₂O for confirmation.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H4 | ~ 3.0 - 3.5 | Triplet (t) |

| H5 | ~ 1.7 - 2.2 | Multiplet (m) |

| H6 | ~ 3.8 - 4.3 | Triplet (t) |

| -CH₂OH | ~ 3.5 - 4.0 | Singlet (s) or Doublet (d) |

| -OH | Variable | Broad Singlet (br s) |

| NH | Variable | Broad Singlet (br s) |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

The carbon atom at position 3 (C3), being part of a C=N bond and attached to the hydroxymethyl group, is expected to resonate significantly downfield, likely in the range of δ 150-160 ppm. The carbons of the dihydro-oxazine ring (C4, C5, and C6) would appear in the upfield region. The C6 carbon, being adjacent to the oxygen atom, would be the most deshielded of the saturated carbons, with a chemical shift around δ 60-70 ppm. The C4 carbon, next to the nitrogen, would appear at approximately δ 40-50 ppm, while the C5 carbon would be the most shielded, resonating at around δ 20-30 ppm. The carbon of the hydroxymethyl group (-CH₂OH) is expected in the region of δ 55-65 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C3 | ~ 150 - 160 |

| C4 | ~ 40 - 50 |

| C5 | ~ 20 - 30 |

| C6 | ~ 60 - 70 |

| -CH₂OH | ~ 55 - 65 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features.

A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from hydrogen bonding. pressbooks.publibretexts.orgquimicaorganica.org The C-O stretching vibration of the primary alcohol would be observed as a strong band between 1000 and 1075 cm⁻¹. pressbooks.pubquimicaorganica.org The C=N stretching vibration of the oxazine (B8389632) ring is expected to appear in the range of 1620-1680 cm⁻¹. The N-H stretching vibration, if the nitrogen is protonated or involved in tautomerism, would be visible around 3300-3500 cm⁻¹. Additionally, the C-H stretching vibrations of the saturated ring system would be observed just below 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad |

| N-H Stretch | 3300 - 3500 | Medium |

| C-H Stretch (sp³) | 2850 - 3000 | Medium to Strong |

| C=N Stretch | 1620 - 1680 | Medium |

| C-O Stretch (Alcohol) | 1000 - 1075 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain insight into its structure through the analysis of its fragmentation patterns. For this compound (C₄H₉NO₂), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (119.12 g/mol ).

Common fragmentation pathways for alcohols include alpha-cleavage and dehydration. pressbooks.pub Alpha-cleavage would involve the loss of the hydroxymethyl group, leading to a fragment ion. Dehydration, the loss of a water molecule (18 amu), would result in a peak at [M-18]⁺. The fragmentation of the dihydro-oxazine ring would also produce a series of characteristic fragment ions, providing further structural confirmation. High-resolution mass spectrometry (HRMS) can be employed to determine the exact molecular formula of the compound and its fragments.

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | m/z (Expected) | Description |

|---|---|---|

| [M]⁺ | 119 | Molecular Ion |

| [M-H₂O]⁺ | 101 | Loss of Water |

| [M-CH₂OH]⁺ | 88 | Alpha-cleavage |

Elemental Analysis (CHN) for Compound Purity and Stoichiometry

Elemental analysis is a crucial technique for verifying the elemental composition of a synthesized compound, thereby confirming its purity and stoichiometry. For this compound, with the molecular formula C₄H₉NO₂, the theoretical elemental composition can be calculated.

The experimental values obtained from CHN analysis should be in close agreement (typically within ±0.4%) with the calculated values to confirm the empirical and molecular formula of the compound. researchgate.net This technique is fundamental in establishing the identity of a newly synthesized molecule.

**Table 5: Theoretical Elemental Composition of this compound (C₄H₉NO₂) **

Future Directions and Emerging Research Areas in 5,6 Dihydro 4h 1,2 Oxazin 3 Yl Methanol Chemistry

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of 5,6-dihydro-4H-1,2-oxazines has traditionally relied on methods such as the hetero-Diels-Alder reaction. However, the future of synthesizing (5,6-dihydro-4H-1,2-oxazin-3-yl)methanol and its derivatives will likely be characterized by the exploration of more sophisticated and efficient catalytic systems. A key area of development will be the adaptation of modern catalytic methods to achieve the synthesis of this specific C-3 functionalized oxazine (B8389632).

One promising avenue is the use of chiral phosphoric acid catalysis . Recent studies have demonstrated the power of this methodology in the enantioselective and regiodivergent synthesis of dihydro-1,2-oxazines from triene-carbamates. The application of similar catalytic systems to precursors of this compound could provide a direct and atom-economical route to enantiomerically enriched products. The development of catalysts tailored for substrates leading to the C-3 methanol (B129727) functionality will be a significant step forward.

Furthermore, transition metal catalysis , particularly with palladium, is expected to play a crucial role. Palladium(II)-catalyzed syntheses of functionalized dihydrobenzoxazines have been reported, showcasing the potential for metal-catalyzed cyclization reactions. Future work could involve the development of palladium-catalyzed intramolecular cyclizations of appropriately designed precursors to directly afford the this compound scaffold. Such methods could offer high yields and functional group tolerance.

Another area of exploration is the development of one-pot cascade reactions . Building upon the synthesis of related compounds like [(5,6-dihydro-4H-1,2-oxazin-3-yl)methyl]malonates, future research could focus on developing cascade sequences that construct the oxazine ring and install the hydroxymethyl group in a single synthetic operation. This could involve, for example, a domino reaction initiated by a Michael addition to a nitroalkene, followed by an intramolecular cyclization.

The table below summarizes potential catalytic systems for future exploration in the synthesis of this compound.

| Catalytic System | Potential Precursors | Expected Advantages |

| Chiral Phosphoric Acids | Functionalized Trienes | High enantioselectivity, regiodivergence |

| Palladium Catalysts | Allylic Alcohols/Amines | High functional group tolerance, good yields |

| Organocatalysts | α,β-Unsaturated Carbonyls | Metal-free conditions, stereocontrol |

| Gold Catalysts | Allenic/Alkynic Substrates | Mild reaction conditions, unique reactivity |

Advanced Stereocontrol in 5,6-Dihydro-4H-1,2-Oxazine Transformations

Achieving high levels of stereocontrol in reactions involving the 5,6-dihydro-4H-1,2-oxazine ring is a critical challenge. For this compound, which possesses a stereocenter at the C-3 position and potentially others on the ring, the development of advanced stereoselective transformations is of paramount importance.

Future research will likely focus on asymmetric catalytic reductions of the C=N bond within the dihydro-1,2-oxazine ring. While reductions of related systems have been explored, the development of highly enantioselective and diastereoselective methods for the synthesis of specific stereoisomers of this compound will be a key objective. This could involve the use of chiral reducing agents or transition metal catalysts with chiral ligands.

Another emerging area is bifunctional catalysis , which has been successfully applied to the stereocontrolled synthesis of tetrahydro-1,2-oxazines. This approach, which utilizes a catalyst with both a Brønsted acid/base site and a Lewis acid/base site, could be adapted for cascade reactions that construct the this compound ring with multiple stereocenters in a single step.

Furthermore, the stereochemical outcome of transformations of the hydroxymethyl group at the C-3 position will be a subject of intense investigation. This includes diastereoselective additions to the corresponding aldehyde (obtained by oxidation of the methanol) or stereospecific substitutions of the hydroxyl group. The directing effect of the dihydro-1,2-oxazine ring on the stereochemistry of these reactions will need to be systematically studied.

Computational and Theoretical Chemistry Studies on Reactivity and Selectivity

A deeper understanding of the electronic structure and reactivity of this compound is crucial for the rational design of new synthetic methods and for predicting the outcomes of reactions. Computational and theoretical chemistry will be indispensable tools in this endeavor.

Density Functional Theory (DFT) calculations will be increasingly employed to elucidate reaction mechanisms and predict the regioselectivity and stereoselectivity of synthetic transformations. For instance, DFT studies can help in understanding the transition states of catalyzed and uncatalyzed cycloaddition reactions leading to the dihydro-1,2-oxazine ring. This will aid in the design of more efficient and selective catalysts.

Computational methods will also be used to probe the conformational preferences of the 5,6-dihydro-4H-1,2-oxazine ring in this compound. Understanding the conformational landscape is essential for predicting the stereochemical outcomes of reactions at the C-3 side chain and on the ring itself.

Moreover, theoretical studies can provide insights into the electronic properties of the molecule, such as its frontier molecular orbitals (HOMO and LUMO). This information is valuable for predicting its reactivity in various chemical transformations, including its behavior as a nucleophile or an electrophile.

The following table outlines key areas where computational studies can contribute to the advancement of this compound chemistry.

| Computational Method | Research Focus | Expected Insights |

| Density Functional Theory (DFT) | Reaction Mechanisms | Understanding transition states, predicting selectivity |

| Molecular Dynamics (MD) | Conformational Analysis | Predicting stable conformers, understanding dynamic behavior |

| Quantum Theory of Atoms in Molecules (QTAIM) | Bonding Analysis | Characterizing the nature of chemical bonds |

| Natural Bond Orbital (NBO) Analysis | Electronic Structure | Understanding charge distribution and orbital interactions |

Expansion of Synthetic Applications in Chemical Methodology

This compound is not only a target for synthesis but also a versatile intermediate for the construction of more complex molecules. A significant future direction will be the expansion of its synthetic applications in chemical methodology.

The reductive cleavage of the N-O bond in the dihydro-1,2-oxazine ring provides access to 1,4-amino alcohols , which are valuable building blocks in organic synthesis. Future research will likely explore the diastereoselective reduction of this compound to access a range of stereochemically defined amino alcohols.

Furthermore, the dihydro-1,2-oxazine moiety can be considered a masked dicarbonyl equivalent. Transformations that unmask this functionality will provide novel routes to complex acyclic molecules. The development of mild and efficient methods for the ring-opening of this compound will be a key area of investigation.

The use of this compound and its derivatives in the synthesis of other heterocyclic systems is another promising avenue. For example, cascade reactions involving the dihydro-1,2-oxazine ring could lead to the formation of fused or spirocyclic heterocyclic scaffolds. The catalytic hydrogenation of related [(5,6-dihydro-4H-1,2-oxazin-3-yl)methyl]malonates to form oxa-azaspiro compounds is a testament to the potential of this approach.

Q & A

Q. What are the established synthetic routes for (5,6-dihydro-4H-1,2-oxazin-3-yl)methanol?

The synthesis of this compound and its derivatives often involves functionalization at the C-3 position. A key method includes catalytic hydrogenation of methyl 2-(5,6-dihydro-4H-1,2-oxazin-3-yl)acetates under mild conditions (e.g., in methanol or glacial acetic acid), which yields dynamic mixtures of enamines, tetrahydrofuranamines, or pyrrolidine derivatives depending on substituents and reaction conditions . Another approach uses hetero-Diels-Alder reactions with electron-rich olefins and nitroso compounds to construct the oxazine ring .

Q. How is the structural characterization of this compound performed?

Structural confirmation relies on spectroscopic methods:

- NMR : and NMR data are critical for verifying substituent positions and ring conformation. For example, methyl nitrate derivatives show characteristic shifts for oxazine protons (δ 3.5–5.0 ppm) and nitrate groups (δ 4.5–5.2 ppm) .

- FTIR : Peaks at 1640–1680 cm confirm C=N or N–O stretching in the oxazine ring .

- Reference Data : NIST Standard Reference Database provides validated molecular weight, IUPAC nomenclature, and spectral data for cross-verification .

Q. What are the recommended handling and stability protocols for this compound?

Due to limited toxicological data, the compound should be handled under controlled conditions (e.g., fume hoods, gloves). Key Organics Limited advises treating it as hazardous, with storage at –20°C in inert atmospheres to prevent decomposition. Stability studies suggest sensitivity to moisture and light, requiring desiccants and amber glassware .

Advanced Research Questions

Q. How do catalytic hydrogenation conditions influence product distribution in dihydrooxazine derivatives?

Hydrogenation of C-3 functionalized dihydrooxazines yields distinct products based on reaction parameters:

Q. What mechanisms underlie the apoptosis-inducing activity of oxazine derivatives in cancer cells?

Derivatives like API [(2-acetyl-6,6-dimethyl-4-phenyl-5,6-dihydro-2H-1,2-oxazin-3-yl)methyl isoindoline-1,3-dione] induce apoptosis via caspase 3/7 activation. Flow cytometry analysis (Annexin V/PI staining) and luminescent caspase assays are standard methods to quantify this activity. NF-κB pathway inhibition is a proposed upstream mechanism, reducing anti-apoptotic gene expression .

Q. How can contradictions in spectroscopic or biological data across studies be resolved?

Contradictions often arise from impurities, stereochemical variations, or assay conditions. Strategies include:

- Reproducibility Checks : Replicate experiments under identical conditions (e.g., solvent, temperature).

- Advanced Analytics : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or chiral HPLC to separate enantiomers.

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values to confirm assignments .

Evidence from iterative qualitative research frameworks emphasizes triangulating data from multiple techniques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.